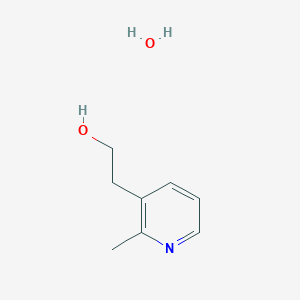amine](/img/structure/B13123017.png)
[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of these functional groups makes the compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially opening the ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of pharmaceuticals that target specific enzymes or receptors. The thiazole ring is a common motif in many bioactive molecules, making this compound a valuable starting point for drug discovery.
Industry
In the industrial sector, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyl-1,3-thiazol-5-yl)methylamine
- [(4-Methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine hydrochloride
- N-[(2-Cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Uniqueness
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination of functional groups is less common and can impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the thiazole ring contributes to aromaticity and potential biological activity.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-10-8(11-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Clave InChI |
LYWPTOWOCLYUBI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN=C(S1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


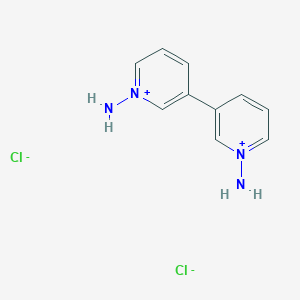
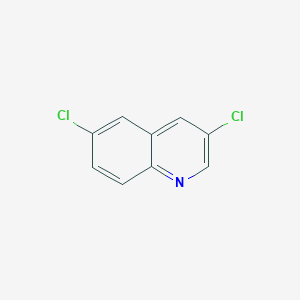
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

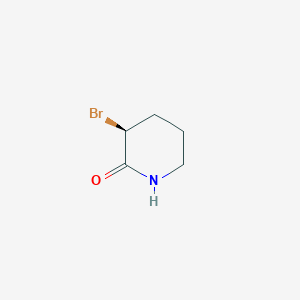
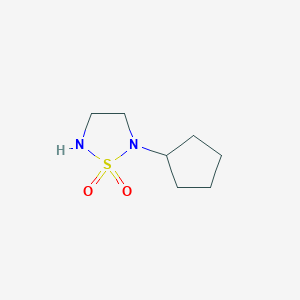
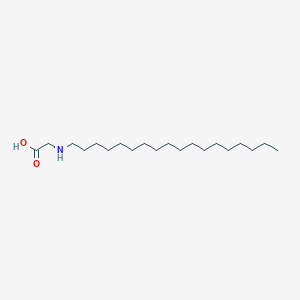
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
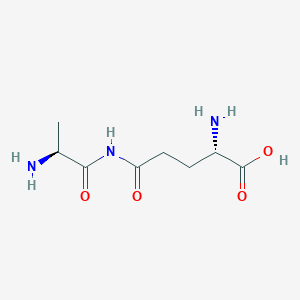
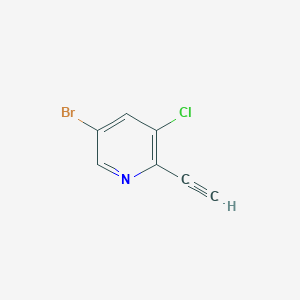

![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
